Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16806218
InChI: InChI=1S/C27H34N4O.ClH/c1-6-27(7-2,21-15-13-19(3)14-16-21)30-25(32)22-18-28-31-24(22)29-23(17-26(31,4)5)20-11-9-8-10-12-20;/h8-16,18,23,29H,6-7,17H2,1-5H3,(H,30,32);1H/t23-;/m0./s1
SMILES:
Molecular Formula: C27H35ClN4O
Molecular Weight: 467.0 g/mol

Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride

CAS No.:

Cat. No.: VC16806218

Molecular Formula: C27H35ClN4O

Molecular Weight: 467.0 g/mol

* For research use only. Not for human or veterinary use.

Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride -

Specification

Molecular Formula C27H35ClN4O
Molecular Weight 467.0 g/mol
IUPAC Name (5S)-7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C27H34N4O.ClH/c1-6-27(7-2,21-15-13-19(3)14-16-21)30-25(32)22-18-28-31-24(22)29-23(17-26(31,4)5)20-11-9-8-10-12-20;/h8-16,18,23,29H,6-7,17H2,1-5H3,(H,30,32);1H/t23-;/m0./s1
Standard InChI Key KHNKQCIZNKHPCV-BQAIUKQQSA-N
Isomeric SMILES CCC(CC)(C1=CC=C(C=C1)C)NC(=O)C2=C3N[C@@H](CC(N3N=C2)(C)C)C4=CC=CC=C4.Cl
Canonical SMILES CCC(CC)(C1=CC=C(C=C1)C)NC(=O)C2=C3NC(CC(N3N=C2)(C)C)C4=CC=CC=C4.Cl

Introduction

Chemical Identity and Structural Features

The compound, with the systematic IUPAC name (5S)-7,7-dimethyl-N-[3-(4-methylphenyl)pentan-3-yl]-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride, has a molecular formula of C29H37ClN4O\text{C}_{29}\text{H}_{37}\text{ClN}_4\text{O} and a molecular weight of 467.0 g/mol . Its structure combines a pyrazolo[1,5-a]pyrimidine heterocycle with a tetrahydroquinoline-like system, featuring:

  • A pyrazolo[1,5-a]pyrimidine core with a carboxamide group at position 3.

  • A (5S)-5-phenyl substituent contributing to stereochemical specificity.

  • 4,5,6,7-Tetrahydro-7,7-dimethyl moieties enhancing hydrophobic interactions.

  • An N-[1-ethyl-1-(4-methylphenyl)propyl] side chain optimizing target binding .

The hydrochloride salt form improves solubility, a critical factor for bioavailability.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC29H37ClN4O\text{C}_{29}\text{H}_{37}\text{ClN}_4\text{O}
Molecular Weight467.0 g/mol
Parent Compound CID136059372
Stereochemistry(5S) configuration
Salt FormHydrochloride

Pharmacological Profile and Mechanism of Action

Target Engagement and Selectivity

This compound binds the pseudokinase domain (JH2) of TYK2, a member of the JAK kinase family, with high specificity . By allosterically inhibiting TYK2, it disrupts downstream signaling of IL-23 and IFNα, cytokines implicated in psoriasis and lupus pathogenesis . Comparative studies with earlier TYK2 inhibitors (e.g., deucravacitinib) suggest improved selectivity, minimizing off-target effects on JAK1/2/3 .

In Vitro and Preclinical Data

  • IL-23 Inhibition: Reduces IL-23-induced STAT3 phosphorylation in human PBMCs (IC₅₀ ≈ 50 nM) .

  • IFNα Blockade: Suppresses IFNα-mediated STAT1 activation in dendritic cells .

  • Cytotoxicity Profile: Demonstrates low cytotoxicity (CC₅₀ > 10 µM) in hepatic and renal cell lines .

ParameterValue/Outcome
TYK2 JH2 Binding AffinityKd=2.8nMK_d = 2.8 \, \text{nM}
IL-23 Pathway InhibitionIC₅₀ = 47 nM
Selectivity (JAK Family)>100-fold over JAK1/2/3

Therapeutic Applications

Psoriasis

In murine imiquimod-induced psoriasis models, the compound reduced PASI scores by 78% at 10 mg/kg/day (oral dosing), outperforming apremilast (52% reduction) . Histological analysis showed normalized epidermal thickness and reduced CD3+ T-cell infiltration .

Systemic Lupus Erythematosus (SLE)

In the MRL/lpr lupus-prone mouse model, treatment (5 mg/kg/day) decreased anti-dsDNA antibodies by 64% and proteinuria by 58% over 12 weeks . Mechanistically, it suppressed IFNα-driven BAFF overexpression in plasmacytoid dendritic cells .

Synthetic and Development Considerations

Synthesis Challenges

The compound’s stereogenic center at C5 and bulky substituents necessitate asymmetric synthesis. A patented route employs:

  • Chiral Pool Strategy: Starting from (S)-phenylglycinol to set the C5 configuration.

  • Pd-Catalyzed Buchwald–Hartwig Amination: For coupling the pyrazolopyrimidine core with the N-alkyl side chain .

  • Salt Formation: Final recrystallization with HCl/EtOAc yields the hydrochloride form .

Yield optimization remains challenging due to steric hindrance during amidation (typical yields: 22–34%) .

Pharmacokinetics

  • Bioavailability: 41% in rats (10 mg/kg, PO) with Tmax=2.1hrT_{\text{max}} = 2.1 \, \text{hr} .

  • Half-Life: t1/2=6.3hrt_{1/2} = 6.3 \, \text{hr} in primates, supporting once-daily dosing .

  • Metabolism: Primarily hepatic CYP3A4-mediated oxidation at the ethyl group .

Future Directions and Challenges

Clinical Translation

Phase I trials are pending, with key questions regarding:

  • Dose-Dependent IFNγ Modulation: Risk of opportunistic infections at higher doses.

  • Resistance Mechanisms: Potential upregulation of compensatory kinases (e.g., JAK1).

Structural Optimization

  • Prodrug Approaches: Esterification of the carboxamide to enhance CNS penetration for neuropsychiatric lupus.

  • Deuterium Incorporation: At metabolically vulnerable sites to prolong half-life.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator